molecular formula C29H32N6O4 B11181684 2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-(4-phenoxyphenyl)acetamide

2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11181684
M. Wt: 528.6 g/mol
InChI Key: YBQHQELCTIFHTA-UHFFFAOYSA-N
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Description

2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that features a combination of piperazine, pyridine, and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the piperazine and pyridine intermediates, followed by their coupling through acylation reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)piperazine derivatives: These compounds share the pyridine and piperazine moieties and are known for their pharmacological activities.

    Phenoxyphenylacetamide derivatives: These compounds contain the phenoxyphenyl group and are studied for their potential therapeutic effects.

Uniqueness

2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-(4-phenoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties. Its structure allows for multiple points of chemical modification, making it a versatile scaffold for drug development.

Properties

Molecular Formula

C29H32N6O4

Molecular Weight

528.6 g/mol

IUPAC Name

2-[3-oxo-1-[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]piperazin-2-yl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C29H32N6O4/c36-27(32-22-9-11-24(12-10-22)39-23-6-2-1-3-7-23)20-25-29(38)31-14-15-35(25)28(37)21-33-16-18-34(19-17-33)26-8-4-5-13-30-26/h1-13,25H,14-21H2,(H,31,38)(H,32,36)

InChI Key

YBQHQELCTIFHTA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)CN4CCN(CC4)C5=CC=CC=N5

Origin of Product

United States

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